Product packaging for 2-amino-5-nitrobenzenesulfinic acid(Cat. No.:CAS No. 14688-12-1)

2-amino-5-nitrobenzenesulfinic acid

Cat. No.: B081753
CAS No.: 14688-12-1
M. Wt: 202.19 g/mol
InChI Key: YSVVZGZNUFOJHV-UHFFFAOYSA-N
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Description

Nomenclature, Structural Features, and Positional Isomerism Considerations

The systematic name, 2-amino-5-nitrobenzenesulfinic acid , precisely describes the molecule's structure according to IUPAC nomenclature. The parent structure is benzenesulfinic acid, which consists of a benzene (B151609) ring attached to a sulfinic acid functional group (-SO₂H). The prefixes and numbers indicate the presence and location of two other functional groups attached to the benzene ring: an amino group (-NH₂) at the second carbon position and a nitro group (-NO₂) at the fifth position, relative to the sulfinic acid group at position one.

Structural Features: The molecule's chemical behavior is dictated by the interplay of its three functional groups. The benzene ring provides a stable aromatic core. The substituents modulate its electronic properties:

Amino Group (-NH₂): An activating, electron-donating group that increases the electron density of the aromatic ring, particularly at the ortho and para positions.

Nitro Group (-NO₂): A strongly deactivating, electron-withdrawing group that significantly decreases the ring's electron density.

Sulfinic Acid Group (-SO₂H): An acidic functional group that is also electron-withdrawing.

The combination of a strong electron-donating group and two electron-withdrawing groups on the same aromatic ring creates a complex electronic environment that influences the molecule's reactivity, acidity, and potential as a chemical intermediate.

Table 1: Compound Identification for this compound

IdentifierData
Systematic Name This compound
Molecular Formula C₆H₆N₂O₄S
Molecular Weight 202.19 g/mol
Parent Structure Benzenesulfinic Acid
Functional Groups Sulfinic acid (-SO₂H), Amino (-NH₂), Nitro (-NO₂)
CAS Number Not found in public databases

Table 2: Examples of Positional Isomers of Aminonitrobenzenesulfinic Acid

Systematic NamePosition of -NH₂Position of -NO₂Position of -SO₂H
2-Amino-3-nitrobenzenesulfinic acid231
2-Amino-4-nitrobenzenesulfinic acid241
4-Amino-2-nitrobenzenesulfinic acid421
4-Amino-3-nitrobenzenesulfinic acid431
5-Amino-2-nitrobenzenesulfinic acid521

Contextualization within Aromatic Sulfinic Acid Chemistry

Aromatic sulfinic acids (ArSO₂H) are a class of organosulfur compounds that are less stable than their sulfonic acid (ArSO₃H) counterparts. They serve as valuable intermediates in organic synthesis. The chemistry of their sodium salt, sodium benzenesulfinate (B1229208) (C₆H₅SO₂Na), is well-documented and provides insight into the potential reactivity of the sulfinic acid group.

Benzenesulfinic acid and its derivatives are utilized in various synthetic transformations. For instance, they can act as a source for the sulfonyl group, which is a key component in many larger molecules. Sodium benzenesulfinate is used in the synthesis of sulfones and as a traceless linker in solid-phase synthesis, enabling the efficient production of diverse organic compounds chemicalbook.comsigmaaldrich.comscientificlabs.ie. It also participates in copper-catalyzed reactions to construct complex heterocyclic molecules that are valuable intermediates for pharmaceuticals and agrochemicals chemicalbook.com. The presence of the amino and nitro groups on the benzene ring of this compound would modify the reactivity of the sulfinic acid moiety compared to the unsubstituted parent compound.

Research Significance and Interdisciplinary Relevance of Substituted Benzenesulfinic Acids

While direct research on this compound is limited, the significance of substituted aromatic sulfinic and sulfonic acids is well-established across several scientific disciplines. These compounds are foundational in the development of a wide array of functional molecules.

Dye Industry: Aromatic sulfonic acids containing amino groups are key precursors in the synthesis of azo dyes. The sulfonic acid group imparts water solubility, which is crucial for application in textiles britannica.comnumberanalytics.com. The analogue, 2-amino-5-nitrobenzenesulfonic acid, for example, is used as an intermediate for numerous dyes dyestuffintermediates.com.

Pharmaceuticals: The sulfonamide functional group (-SO₂NH-), which can be synthesized from sulfonyl derivatives, is the basis for sulfa drugs, an important class of antibiotics wikipedia.org. Substituted benzenesulfonamides are also researched as inhibitors for various enzymes, highlighting their therapeutic potential nih.gov.

Organic Synthesis: Substituted benzenesulfinic acids serve as versatile building blocks. Their sodium salts are used to introduce sulfur into molecules, creating thioethers and sulfones under environmentally friendly conditions chemicalbook.com. They are key reagents in cross-coupling reactions to form new carbon-sulfur and carbon-carbon bonds, essential for constructing complex molecular architectures scientificlabs.ie.

Materials Science: The sulfonation of polymers, such as polystyrene, creates ion-exchange resins that are widely used in water purification and softening wikipedia.org. The properties of these materials are directly related to the sulfonic acid groups attached to the aromatic rings.

The interdisciplinary importance of substituted benzenoid compounds with sulfur-containing acid functionalities underscores the potential research value of molecules like this compound as a synthetic intermediate for creating novel compounds in medicine, materials, and industrial chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O4S B081753 2-amino-5-nitrobenzenesulfinic acid CAS No. 14688-12-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14688-12-1

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

2-amino-5-nitrobenzenesulfinic acid

InChI

InChI=1S/C6H6N2O4S/c7-5-2-1-4(8(9)10)3-6(5)13(11)12/h1-3H,7H2,(H,11,12)

InChI Key

YSVVZGZNUFOJHV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N

Other CAS No.

14688-12-1

Synonyms

2-Amino-5-nitrobenzenesulfinic acid

Origin of Product

United States

Synthetic Methodologies and Synthetic Pathway Elucidation for 2 Amino 5 Nitrobenzenesulfinic Acid

Synthetic Routes to 2-Amino-5-nitrobenzenesulfinic Acid

The construction of this compound is primarily achieved through multi-step sequences starting from readily available precursors. These routes involve the transformation of a more stable sulfur functionality, like a sulfonic acid, or the systematic build-up of the substituted benzene (B151609) ring.

Direct Synthesis Approaches

Direct synthesis of this compound in a single step from a simple benzene derivative is challenging and not well-established in the literature. The primary difficulty lies in the controlled, regioselective introduction of three different functional groups. Electrophilic substitution reactions, a common method for functionalizing benzene rings, would likely result in a mixture of isomers and potential side reactions due to the competing directing effects of the amino, nitro, and sulfinic acid groups. For instance, direct sulfinylation of p-nitroaniline is not a standard or efficient method for preparing the target compound.

Indirect Synthetic Pathways via Functional Group Interconversions

Given the limitations of direct synthesis, indirect pathways are the preferred methods. These routes typically involve creating a stable, correctly substituted precursor, which is then converted to the final sulfinic acid in the later stages of the synthesis.

A robust and common strategy for synthesizing aromatic sulfinic acids is through the reduction of their corresponding sulfonyl chlorides. This pathway leverages the stability and accessibility of sulfonic acids.

The first step is the synthesis of the precursor, 2-amino-5-nitrobenzenesulfonic acid. This compound is a known dye intermediate and can be prepared from p-nitrochlorobenzene. prepchem.comdyestuffintermediates.com The process involves sulfonation followed by amination. prepchem.com

The general transformation proceeds as follows:

Chlorination of the Sulfonic Acid: The sulfonic acid group (-SO₃H) of 2-amino-5-nitrobenzenesulfonic acid is converted into a sulfonyl chloride (-SO₂Cl). This is a standard transformation for which various chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorosulfonic acid (ClSO₃H) can be employed. orgsyn.orggoogle.com The reaction of an arylsulfonic acid with thionyl chloride in an oleum (B3057394) medium is a documented industrial method for producing arylsulfonyl chlorides. google.com

Reduction of the Sulfonyl Chloride: The resulting 2-amino-5-nitrobenzenesulfonyl chloride is then reduced to the target this compound. This reduction is a critical step. Various reducing agents can be used, with common choices being zinc dust in water or alcohol, or sodium sulfite (B76179). The use of iron filings is also a well-established method for reducing nitro groups and can be applied to the reduction of sulfonyl chlorides to sulfinic acids. orgsyn.org

Table 1: General Pathway via Sulfonic Acid Precursor

StepStarting MaterialReagent(s)Intermediate/ProductPurpose
12-Amino-5-nitrobenzenesulfonic acidThionyl chloride (SOCl₂) or PCl₅2-Amino-5-nitrobenzenesulfonyl chlorideConvert stable sulfonic acid to reactive sulfonyl chloride.
22-Amino-5-nitrobenzenesulfonyl chlorideZinc dust / H₂O or Sodium sulfite (Na₂SO₃)This compoundReduce sulfonyl chloride to the target sulfinic acid.

An alternative strategy begins with a more basic nitroaromatic compound, such as p-nitroaniline. This commercially available starting material already contains the amino and nitro groups in the correct para orientation. sigmaaldrich.com The challenge is to introduce the sulfinic acid group at the position ortho to the amino group.

A feasible pathway involves chlorosulfonylation followed by reduction:

Chlorosulfonylation of p-Nitroaniline: The direct introduction of a chlorosulfonyl group (-SO₂Cl) onto the p-nitroaniline ring can be achieved using chlorosulfonic acid. The amino group is a strong ortho-, para-director, and since the para position is blocked by the nitro group, the substitution is directed to the ortho position. However, the reaction must be carefully controlled to avoid side reactions.

Reduction: The intermediate, 2-amino-5-nitrobenzenesulfonyl chloride, is then reduced to this compound using methods described previously (e.g., sodium sulfite or zinc dust).

This approach offers a convergent route where the key sulfur functionality is built upon a readily available, correctly substituted nitroaniline skeleton.

Syntheses starting from amino-substituted benzenes like aniline (B41778) or acetanilide (B955) are classic multi-step sequences in aromatic chemistry. azom.commagritek.comyoutube.com Using acetanilide, where the amino group is protected as an amide, provides better control over subsequent electrophilic substitution reactions.

A potential sequence is:

Nitration of Acetanilide: Acetanilide is nitrated using a mixture of nitric acid and sulfuric acid. The acetylamino group is an ortho-, para-director, leading to a mixture of o-nitroacetanilide and p-nitroacetanilide. The para isomer is typically the major product and can be separated. youtube.com

Chlorosulfonylation of p-Nitroacetanilide: The separated p-nitroacetanilide is then subjected to chlorosulfonylation. The acetylamino group directs the incoming chlorosulfonyl group to the ortho position (position 2).

Reduction of the Sulfonyl Chloride: The resulting 2-acetylamino-5-nitrobenzenesulfonyl chloride is reduced to 2-acetylamino-5-nitrobenzenesulfinic acid.

Hydrolysis: The final step involves the acidic or basic hydrolysis of the acetylamino group to the free amine, yielding this compound. magritek.com

This route is longer but demonstrates the utility of protecting groups to control regioselectivity in the synthesis of polysubstituted benzenes.

Table 2: Comparison of Indirect Synthetic Pathways

PathwayStarting MaterialKey StepsAdvantagesDisadvantages
From Sulfonic Acid 2-Amino-5-nitrobenzenesulfonic acidChlorination, ReductionUtilizes a stable, known precursor. dyestuffintermediates.comnih.gov High regiochemical control.Requires synthesis of the starting sulfonic acid. prepchem.com
From Nitroaromatic p-NitroanilineChlorosulfonylation, ReductionStarts from a cheap, readily available material. sigmaaldrich.com Fewer steps than the acetanilide route.Chlorosulfonylation can be harsh.
From Amino-Benzene AcetanilideNitration, Separation, Chlorosulfonylation, Reduction, HydrolysisClassic, well-understood reactions. azom.comyoutube.com Good control over regioselectivity.Multi-step process, potentially lower overall yield, requires isomer separation.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of this compound focuses on maximizing the yield and purity at each step of the chosen pathway, particularly in the critical conversion of the sulfonyl chloride to the sulfinic acid.

Control of Temperature: Temperature control is crucial in almost all steps. During nitration and chlorosulfonylation, low temperatures (e.g., 0-10 °C) are typically required to prevent runaway reactions and the formation of undesired byproducts. youtube.com Conversely, the hydrolysis of sulfonyl chlorides to sulfonic acids for purification or side-reaction management may require heating. orgsyn.org

Choice of Reagents: The selection of the reducing agent for the sulfonyl chloride-to-sulfinic acid conversion is a key variable. While strong reducing agents can work, milder reagents like sodium sulfite are often preferred as they are less likely to reduce the nitro group. The reaction with sodium sulfite is typically carried out in an aqueous solution, often with sodium bicarbonate to neutralize the hydrochloric acid formed, which drives the reaction to completion.

pH Control and Product Isolation: Sulfinic acids are susceptible to disproportionation (to a sulfonic acid and a thiosulfonate) and oxidation, especially under acidic conditions or upon exposure to air. Therefore, the workup and isolation procedures are critical. After reduction, the reaction mixture is often carefully acidified to a specific pH to precipitate the sulfinic acid while minimizing its degradation. Washing the final product with cold, deoxygenated water and drying under vacuum can help improve purity and stability.

Use of Catalysts: In related syntheses, such as the chlorosulfonylation of anilines via diazonium salts (a Sandmeyer-type reaction), copper salts (CuCl or CuCl₂) are used catalytically. durham.ac.uk While not directly applicable to all discussed routes, this highlights that catalytic methods can be employed to improve the efficiency of introducing the chlorosulfonyl group under specific conditions. durham.ac.ukrsc.org

Purification Strategies: Recrystallization is a key technique for purifying intermediates and the final product. For example, p-nitroacetanilide formed during the synthesis from acetanilide can be recrystallized from ethanol (B145695) to remove the ortho isomer. magritek.comyoutube.com The final sulfinic acid product can also be purified by careful recrystallization from an appropriate solvent system, often aqueous ethanol.

By carefully selecting the synthetic route and optimizing the conditions for each reaction, particularly the reduction and isolation steps, the yield and purity of this compound can be effectively enhanced.

Mechanistic Investigations of Key Synthetic Transformations

The primary route to this compound typically proceeds through the corresponding sulfonyl chloride, 2-amino-5-nitrobenzenesulfonyl chloride. The reduction of this sulfonyl chloride to the desired sulfinic acid is the pivotal transformation, and its mechanism has been a subject of scientific inquiry.

One of the common methods for this reduction involves the use of a reducing agent such as sodium sulfite. The proposed mechanism for the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides provides valuable insights. This process is believed to proceed through a stepwise electron transfer. The position of the nitro group on the benzene ring significantly influences the electron transfer mechanism researchgate.net. For instance, in the case of 3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride, a proposed mechanism involves the initial formation of a radical anion, followed by the cleavage of the sulfur-chlorine bond to yield the sulfinate and a chloride ion researchgate.net.

Another potential pathway involves the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, followed by a subsequent reduction. However, controlling the reduction of the sulfonic acid to the sulfinic acid selectively can be challenging.

The presence of the amino and nitro groups on the aromatic ring adds another layer of complexity to the reaction mechanism. These substituents can influence the electron density of the sulfonyl group, thereby affecting the ease of reduction. Furthermore, they can participate in side reactions if the reaction conditions are not carefully controlled. For instance, the nitro group itself can be susceptible to reduction under certain conditions.

Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Production

The traditional synthesis of aromatic nitro compounds and their derivatives often involves harsh reagents and generates significant chemical waste, prompting the exploration of more sustainable alternatives. The production of this compound is no exception, and efforts are being made to align its synthesis with the principles of green chemistry.

A key area of focus is the development of cleaner and more efficient synthetic routes. This includes exploring alternative reagents and catalysts that are less hazardous and can be easily recycled. For instance, the use of milder and more selective reducing agents for the conversion of the sulfonyl chloride to the sulfinic acid is a significant step towards a greener process.

Solvent selection is another critical aspect of green chemistry. Traditional syntheses often employ volatile organic compounds (VOCs) that pose environmental and health risks. Research into performing reactions in greener solvents, such as water or ionic liquids, or even under solvent-free conditions, is an active area of investigation unibo.it. For example, a green synthesis method for benzenesulfonic acid alkynes propyl ester utilizes an inorganic base as an acid-capture agent in an aqueous phase, resulting in a high yield and environmentally friendly process chemicalbook.com. While not directly for the target molecule, this demonstrates the potential of aqueous-phase synthesis in this area.

Furthermore, process intensification, such as the use of continuous flow reactors, can offer significant advantages in terms of safety, efficiency, and waste reduction compared to traditional batch processes.

The development of catalytic systems for the synthesis of sulfonic acid derivatives is also a promising avenue. For instance, a European patent describes a process for preparing substituted benzenesulfonic acid derivatives using a palladium-catalyzed coupling reaction, where the catalyst can be recycled, highlighting a move towards more sustainable catalytic processes googleapis.com.

While specific green chemistry applications for the production of this compound are not extensively documented in readily available literature, the general principles and advancements in the synthesis of related compounds provide a clear roadmap for future research and industrial implementation. The focus remains on designing synthetic pathways that are not only efficient and high-yielding but also minimize environmental impact and enhance safety.

Chemical Reactivity and Reaction Mechanisms of 2 Amino 5 Nitrobenzenesulfinic Acid

Reactivity of the Sulfinic Acid Functional Group (-SO2H)

The sulfinic acid functional group (-SO2H) is a key determinant of the chemical reactivity of 2-amino-5-nitrobenzenesulfinic acid. Its behavior is characterized by a propensity for oxidation, reduction, and nucleophilic reactions, largely dictated by the sulfur atom's intermediate oxidation state and the acidity of the sulfinic acid proton.

Sulfinic acids are susceptible to oxidation, readily converting to the more stable sulfonic acids. chez-alice.fr This transformation is a common reaction pathway and can be achieved using various oxidizing agents. For instance, sulfinic acids can be oxidized to sulfonic acids upon exposure to air. chez-alice.fr The autoxidation of sulfinic acids is believed to proceed through a free-radical chain mechanism involving sulfonylperoxyl radicals as key intermediates. nih.gov The rate-determining step in this process is the reaction of the sulfonyl radical with molecular oxygen. nih.gov

In addition to forming sulfonic acids, the oxidation of sulfinic acids can also lead to the formation of sulfones. wikipedia.org The alkylation of sulfinic acids can yield either sulfones or sulfinate esters, with the outcome dependent on the solvent and the nature of the alkylating agent. wikipedia.org Less polarized reactants, such as alkyl halides, tend to favor the formation of sulfones. wikipedia.org

The oxidation of related compounds, such as 2-methyl-5-nitrobenzenesulfonic acid to 2-carboxy-5-nitrobenzenesulfonic acid, has been achieved using reagents like potassium permanganate (B83412) or sodium hypochlorite. google.comgoogle.com These processes highlight the susceptibility of the substituted benzene (B151609) ring and its functional groups to oxidative transformations.

The reduction of sulfinic acids is a less common transformation compared to their oxidation. However, within a biological context, the reduction of cysteine sulfinic acid (Cys-SO2H) residues in certain proteins is a crucial enzymatic process. nih.govnih.gov This reduction is catalyzed by the enzyme sulfiredoxin in an ATP-dependent manner. nih.govnih.gov The proposed mechanism involves the phosphorylation of the sulfinic acid moiety to form a sulfinic acid phosphoryl ester, which is then reductively cleaved by a thiol. nih.gov

While specific studies on the chemical reduction of this compound are not prevalent in the provided search results, the reduction of sulfonyl chlorides to sulfinate salts using metal reducing agents is a known synthetic route to sulfinic acids. wikipedia.org This suggests that the sulfinic acid group itself can be accessed through reductive processes from a higher oxidation state.

With a pKa of approximately 2, sulfinic acids are largely deprotonated at physiological pH to form the sulfinate anion. nih.gov This anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atom. However, it predominantly acts as a soft nucleophile, with the attack occurring at the sulfur atom to form a more thermodynamically stable sulfone. nih.gov

The nucleophilic nature of the sulfinate anion is central to its participation in various reactions. For example, aryl sulfinates can react with nitroarenes in a reductive coupling process to form (hetero)aryl sulfonamides. acs.org This reaction is proposed to proceed through the formation of a nitrosoarene intermediate, which is then intercepted by the sulfinate nucleophile. acs.org

Table 1: Nucleophilic Reactions of the Sulfinate Anion

Reactant Product Reaction Type
Nitroarenes (Hetero)aryl sulfonamides Reductive Coupling
Aryl-nitroso compounds N-sulfonyl hydroxylamines Condensation
Alkyl halides Sulfones Alkylation

The sulfinate anion readily reacts with various electrophilic species. A notable example is its reaction with aryl-nitroso compounds. This condensation reaction, which has been known for over a century, results in the formation of N-sulfonyl hydroxylamines. nih.gov This reaction has been developed into a chemoselective ligation method for the detection of sulfinic acids in biological systems. capes.gov.brnih.gov The process is efficient and proceeds rapidly under aqueous conditions. capes.gov.brnih.gov

The biological relevance of this reaction lies in its potential to serve as a tool for detecting protein sulfinylation, a post-translational modification where a cysteine residue is oxidized to a sulfinic acid. nih.govresearchgate.net The ability to selectively label and detect sulfinic acids is crucial for understanding their role in cellular signaling and oxidative stress. nih.gov

The reactivity of the sulfinate anion allows it to participate in multi-component reactions, which are processes that combine three or more reactants in a single step to form a complex product. The reductive coupling of aryl sulfinates and nitroarenes to form sulfonamides is an example of a reaction that can be considered in this context, as it involves the sulfinate, the nitroarene, and a reducing agent. acs.org

While direct examples of this compound in multi-component reactions are not explicitly detailed in the provided search results, the inherent reactivity of the sulfinate anion as a potent nucleophile suggests its potential for use in the design of novel multi-component transformations.

Reactivity of the Amino Functional Group (-NH2)

The amino group (-NH2) on the this compound molecule is a nucleophilic center. Its reactivity is influenced by the electronic effects of the other substituents on the benzene ring, namely the electron-withdrawing nitro and sulfinic acid groups.

Generally, the amino group in aromatic compounds can react with electrophiles. researchgate.net However, the presence of strong electron-withdrawing groups can decrease the nucleophilicity of the amino group. google.com Despite this, the amino group can still participate in reactions such as N-alkylation. researchgate.net

In the context of related aminobenzenesulfonic acids, the amino group is a key site for further functionalization. For instance, the conversion of p-nitrochlorobenzene to this compound involves a step where an amino group is introduced by reaction with ammonia. prepchem.com This highlights the ability of an amino group to be installed on the aromatic ring, a process that relies on the nucleophilic character of the nitrogen atom.

The reactivity of the amino group can also be compared to other nucleophilic sites within the same molecule. In molecules containing both amino and hydroxyl groups, selective reaction at the amino group can be achieved under certain conditions. google.com The relative reactivity is dependent on the reaction conditions and the nature of the electrophile. google.com

Diazotization Processes and Subsequent Derivatization Reactions (e.g., Sandmeyer-type Transformations)

The primary amino group (-NH₂) on the this compound molecule is a key site for chemical modification, most notably through diazotization. This process involves treating the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.com The reaction converts the amino group into a diazonium salt (-N₂⁺), which is a highly versatile intermediate. masterorganicchemistry.comorganic-chemistry.org The resulting diazonium group is an excellent leaving group (as N₂ gas), facilitating a variety of substitution reactions. masterorganicchemistry.com

One of the most significant applications of this diazonium salt intermediate is in Sandmeyer-type reactions. wikipedia.orgnih.gov These reactions, catalyzed by copper(I) salts, allow for the introduction of a wide range of substituents onto the aromatic ring. wikipedia.orgorganic-chemistry.org For instance, treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding aryl chloride or aryl bromide, respectively. masterorganicchemistry.comwikipedia.orgnih.gov Similarly, using copper(I) cyanide (CuCN) introduces a nitrile group (-CN). masterorganicchemistry.comwikipedia.org These transformations proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical subsequently reacts with a ligand from the copper(II) species to form the final product and regenerate the copper(I) catalyst. wikipedia.org

The versatility of the diazonium salt of this compound is further demonstrated by its use in the synthesis of various dyes. dyestuffintermediates.com For example, it can be diazotized and coupled with compounds like 2-amino-4-methylanisole or 7-amino-4-hydroxynaphthalene-2-sulfonic acid to produce a range of direct dyes. dyestuffintermediates.com

Table 1: Examples of Sandmeyer-type Reactions with Diazotized this compound

ReagentProduct Functional GroupReaction Name
CuCl-ClSandmeyer Reaction
CuBr-BrSandmeyer Reaction
CuCN-CNSandmeyer Reaction

Acylation and Alkylation Reactions

The amino group of this compound can undergo acylation and alkylation reactions, although the reactivity is influenced by the other substituents on the aromatic ring. Acylation, the introduction of an acyl group (R-C=O), can be achieved using acylating agents such as acyl chlorides or acid anhydrides. For instance, the acylation of para-nitroaniline with a benzoyl halide in the presence of zinc chloride at elevated temperatures can produce a 2-amino-5-nitrobenzophenone (B23384) derivative. google.com This suggests a similar reactivity pattern for the amino group in this compound.

Alkylation, the introduction of an alkyl group, can also occur at the amino group. However, direct alkylation can sometimes lead to a mixture of mono- and poly-alkylated products. The reactivity of the amino group in these reactions is somewhat diminished by the electron-withdrawing effects of the nitro and sulfonic acid groups.

Reactivity of the Nitro Functional Group (-NO₂)

Reductive Transformations of the Nitro Group

The nitro group is readily reducible to an amino group (-NH₂) under various conditions. wikipedia.org This transformation is of great synthetic importance as it provides a route to diamino derivatives. Common reducing agents for the conversion of aromatic nitro compounds to anilines include:

Catalytic Hydrogenation: Using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide. wikipedia.org

Metal/Acid Systems: Iron in acidic media is a classic and widely used method. wikipedia.org Tin(II) chloride and titanium(III) chloride are also effective. wikipedia.orgyoutube.com

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) can also be employed for this reduction. wikipedia.org

The reduction of the nitro group to a hydroxylamine (B1172632) (-NHOH) is also possible using specific reagents like zinc metal in aqueous ammonium (B1175870) chloride or through catalytic hydrogenation with rhodium on carbon in the presence of hydrazine (B178648). wikipedia.org Further reduction can lead to the formation of azo or hydrazine compounds depending on the reaction conditions and the reducing agent used. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent(s)Product Functional Group
H₂, Pd/CAmine (-NH₂)
Fe, HClAmine (-NH₂)
SnCl₂, HClAmine (-NH₂)
Na₂S₂O₄Amine (-NH₂)
Zn, NH₄ClHydroxylamine (-NHOH)

Electrophilic Aromatic Substitution (EAS) Pathways on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are heavily influenced by the existing substituents on the ring. In this compound, we have three substituents to consider: the amino group (-NH₂), the nitro group (-NO₂), and the sulfonic acid group (-SO₃H).

The amino group is a strong activating group and an ortho-, para-director. wikipedia.org Conversely, the nitro and sulfonic acid groups are strong deactivating groups and meta-directors. msu.edu The directing effects of these groups are in conflict. The powerful activating effect of the amino group will generally direct incoming electrophiles to the positions ortho and para to it. However, the strong deactivating nature of the nitro and sulfonic acid groups makes the ring significantly less reactive towards electrophiles. wikipedia.orgmsu.edu Therefore, forcing conditions may be required for EAS reactions to occur. The position of substitution will be a balance between the activating and deactivating effects of the present groups.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is favored when the aromatic ring is substituted with strong electron-withdrawing groups, particularly those positioned ortho and para to the leaving group. wikipedia.orglibretexts.org The presence of the nitro group, a potent electron-withdrawing group, activates the ring of this compound towards nucleophilic attack. wikipedia.orgpressbooks.pub

If a good leaving group, such as a halide, were present on the ring, SNAr would be a plausible reaction pathway. The nitro group at position 5 would effectively stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org For example, 2,4-dinitrochlorobenzene readily undergoes nucleophilic aromatic substitution. wikipedia.org Given the structure of this compound, if a leaving group were present at the 1-position (where the sulfonic acid is), the nitro group would be para to it, strongly activating it for SNAr.

Radical Reactions Involving Organosulfinic Acids

While information specifically on the radical reactions of this compound is limited, the Sandmeyer reaction, which proceeds through an aryl radical intermediate, is a prime example of a radical process this compound can undergo after diazotization. wikipedia.org The formation of the aryl radical upon loss of nitrogen gas from the diazonium salt is a key step in this transformation. wikipedia.org

Advanced Computational and Theoretical Chemistry Studies on 2 Amino 5 Nitrobenzenesulfinic Acid

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. For a multi-functionalized molecule like 2-amino-5-nitrobenzenesulfinic acid, quantum chemical methods are indispensable for elucidating the complex interplay between its substituent groups. These methods provide a detailed picture of electron distribution, orbital energies, and bonding characteristics.

Density Functional Theory (DFT) Applications in Electronic State Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the molecular geometry and vibrational frequencies of molecules in their ground state. nih.gov In the analysis of a molecule like this compound, DFT would be the method of choice to predict its optimized geometry, total energy, and the distribution of electron density.

Studies on analogous compounds, such as 2-amino-5-nitrobenzophenone (B23384), have utilized DFT methods like B3LYP with basis sets such as 6-311+G(d) to achieve results that are in good agreement with experimental data. nih.gov For this compound, such calculations would reveal how the electron-donating amino group, the electron-withdrawing nitro group, and the polar sulfinic acid group collectively influence the electronic environment of the benzene (B151609) ring.

Molecular Orbital Analysis and Frontier Orbital Theory (HOMO-LUMO)

Frontier molecular orbital theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

A quantum chemical investigation into the substituent effects of amino and nitro groups on a benzene ring provides insight into the expected orbital characteristics of this compound. rsc.orgscispace.com

Amino Group (-NH₂): As a strong electron-donating group, the amino group significantly raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The nitrogen's lone pair of electrons delocalizes into the π-system of the benzene ring, increasing electron density, particularly at the ortho and para positions. rsc.org

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group lowers the energy of both the HOMO and, more significantly, the LUMO. This makes the molecule less reactive toward electrophiles but more susceptible to nucleophilic attack. scispace.com

In this compound, these effects are combined. The HOMO is expected to be largely localized on the aniline (B41778) part of the molecule (amino group and benzene ring), while the LUMO would likely be concentrated around the nitrobenzene (B124822) portion. The interaction between the electron-donating amino group and the electron-withdrawing nitro group through the benzene ring results in a significant intramolecular charge transfer character.

Table 1: Predicted Frontier Orbital Characteristics of this compound based on Analogous Systems

OrbitalPredicted Location of Highest Electron DensityEnergy Level InfluenceConsequence for Reactivity
HOMO Amino group and benzene ringRaised by -NH₂ groupSite for electrophilic attack
LUMO Nitro group and benzene ringLowered by -NO₂ groupSite for nucleophilic attack
HOMO-LUMO Gap Reduced due to substituent effectsIndicates higher polarizability and potential reactivity

Electron Density Distribution and Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. researchgate.net For this compound, the ESP map is predicted to show:

Negative Potential (Electron-Rich): Regions of high electron density are expected around the oxygen atoms of the nitro group and the sulfinic acid group, as well as on the nitrogen atom of the amino group. These are the primary sites for hydrogen bonding and interaction with electrophiles.

Positive Potential (Electron-Deficient): Regions of low electron density would be found on the hydrogen atoms of the amino and sulfinic acid groups. The nitrogen atom of the nitro group and the sulfur atom of the sulfinic acid group would also exhibit a positive potential due to the strong electronegativity of the attached oxygen atoms.

This charge distribution profile is critical for understanding how the molecule interacts with other molecules, including solvents or biological receptors.

Analysis of Sulfur Bonding and Valency States

The sulfinic acid group (-SO₂H) features a sulfur atom in a tetrahedral geometry with an intermediate oxidation state (+4). It possesses one S-C bond, two S=O double bonds (often represented with resonance structures indicating partial double bond character), and one S-OH single bond. DFT studies on related molecules like benzenesulfonic acid have been used to analyze the nature of these sulfur-oxygen and sulfur-carbon bonds. rsc.org In this compound, the electronic environment created by the amino and nitro substituents would modulate the bond lengths and strengths within the sulfinic acid moiety through inductive and resonance effects transmitted across the benzene ring.

Conformational Landscape and Intramolecular Interactions

The three-dimensional shape of a molecule is determined by its conformational landscape, which includes all possible spatial arrangements of its atoms. For flexible molecules like this compound, multiple conformations may exist with varying energies.

Substituent Effects on Molecular Geometry and Conformation

The geometry of this compound is heavily influenced by the steric and electronic properties of its substituents.

Intramolecular Hydrogen Bonding: The ortho-positioning of the amino (-NH₂) and sulfinic acid (-SO₂H) groups creates the potential for a strong intramolecular hydrogen bond between a hydrogen atom of the amino group and an oxygen atom of the sulfinic acid group, or between the hydroxyl hydrogen of the sulfinic acid and the amino nitrogen. This interaction would significantly stabilize a specific planar conformation and restrict the rotation of these groups.

Steric Hindrance: The sulfinic acid group is bulky, and its interaction with the adjacent amino group will influence the bond angles of the benzene ring.

Torsional Angles: The orientation of the nitro and sulfinic acid groups relative to the plane of the benzene ring is a key conformational feature. Studies on para-nitroaniline have shown that the nitro group can be twisted from the plane of the benzene ring due to intermolecular interactions in a crystal lattice. mdpi.comresearchgate.net A similar effect could be expected for this compound, where intramolecular forces (like the hydrogen bond) and intermolecular forces in a solid state would dictate the final torsional angles of the substituent groups.

Table 2: Summary of Expected Substituent Effects on Molecular Properties

Substituent GroupPositionElectronic EffectPredicted Influence on Geometry and Conformation
Amino (-NH₂) ** 2- (ortho)Strong electron-donating (resonance), weak inductive withdrawalParticipates in intramolecular hydrogen bonding, restricting rotation.
Nitro (-NO₂) **5- (para)Strong electron-withdrawing (resonance and inductive)Influences electronic properties; may exhibit a non-zero torsional angle with the ring. mdpi.comresearchgate.net
Sulfinic Acid (-SO₂H) 1-Electron-withdrawing (inductive), bulkyParticipates in intramolecular hydrogen bonding; introduces steric strain.

Computational Investigation of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding (IHB) is a critical factor in determining the conformation, stability, and reactivity of this compound. The presence of the amino (-NH2), nitro (-NO2), and sulfinic acid (-SO2H) groups on the benzene ring creates multiple possibilities for the formation of these non-covalent interactions.

Computational studies, primarily using Density Functional Theory (DFT), are employed to investigate these interactions. researchgate.netmdpi.comresearchgate.net In molecules with ortho-substituted groups, like the 2-amino group relative to the sulfinic acid group, a strong IHB is expected. Research on analogous compounds, such as 2-amino-5-nitrobenzoic acid, has shown the formation of a strong N-H···O intramolecular hydrogen bond, which creates a stable six-membered ring structure known as an S(6) ring motif. nih.gov

In the case of this compound, several IHB scenarios can be computationally modeled:

N-H···O=S: An IHB between a hydrogen atom from the ortho-amino group and one of the oxygen atoms of the sulfinic acid group. This is a highly probable interaction that would significantly influence the orientation of both functional groups.

S-O-H···N: An IHB where the hydroxyl hydrogen of the sulfinic acid group acts as the donor and the nitrogen atom of the amino group acts as the acceptor.

N-H···O-N: A weaker IHB might also be investigated between the amino group and an oxygen atom of the nitro group, although this is generally less favorable than interactions with the more acidic sulfinic acid group.

Studies on other ortho-substituted benzenesulfonic acids have demonstrated that the sulfinic/sulfonic acid group can act as either a hydrogen bond donor or acceptor. mdpi.com The nature and strength of the IHB have a significant impact on the molecule's properties, including its acidity. mdpi.com For instance, if the -SO2H group is the IHB donor, deprotonation leads to the loss of this bond, increasing the energy required for deprotonation. mdpi.com Conversely, if it acts as an acceptor (e.g., from the -NH2 group), the IHB can strengthen upon deprotonation, stabilizing the resulting anion. mdpi.com

Thermodynamic and Kinetic Modeling of Chemical Reactions

While specific thermodynamic and kinetic modeling studies for reactions involving this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established in computational chemistry. numberanalytics.com These models are crucial for understanding the feasibility, spontaneity, and rate of chemical transformations.

Computational methods like DFT and ab initio calculations can be used to determine key thermodynamic properties:

Enthalpy of Formation (ΔHf°): The energy change when the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Reaction (ΔG°): Determines the spontaneity of a reaction under standard conditions.

Enthalpy of Reaction (ΔH°): The heat absorbed or released during a reaction.

Kinetic modeling involves calculating the activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. This is achieved by locating the transition state structure on the potential energy surface.

Elucidation of Reaction Mechanisms and Transition State Characterization

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms at the atomic level. numberanalytics.com By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the lowest energy reaction pathway.

For a molecule like this compound, computational studies could explore various reactions, such as its synthesis, oxidation, or participation in coupling reactions. For example, a DFT study on the esterification of benzenesulfonic acid with methanol (B129727) investigated four different possible mechanisms, concluding that SN1 and SN2 pathways were more energetically favorable than pathways involving a pentacoordinate sulfur intermediate. rsc.org

The process typically involves:

Reactant and Product Optimization: Calculating the lowest energy geometric structures of the starting materials and products.

Transition State (TS) Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This TS structure represents the highest energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. rsc.org

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

These studies provide invaluable insights into the step-by-step process of bond breaking and formation, which is fundamental to controlling and optimizing chemical reactions. nih.gov

Theoretical Prediction of Acidity Constants (pKa) in Gas Phase and Solvated Systems

The acidity constant (pKa) is a fundamental property of this compound, governing its ionization state in different environments. Theoretical methods have become increasingly reliable for predicting pKa values, both in the gas phase and in solution. nih.govnih.gov

Solvated Systems: Predicting pKa in solution is more complex due to the need to account for solvent effects. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model for Realistic Solvation (COSMO-RS), are widely used. nih.govresearchgate.netdigitellinc.com The COSMO-RS method, for example, has been successfully applied to predict the pKa of various organic acids, including benzenesulfonamides, by calculating the Gibbs free energy of dissociation and using a linear free energy relationship. nih.govresearchgate.net These methods often require empirical corrections based on the class of the compound to achieve high accuracy, with reported root-mean-square deviations as low as 0.3 pKa units for certain classes of compounds. researchgate.net

Table 1: Theoretical Approaches to pKa Prediction
SystemMethodologyKey PrinciplesRelevant Findings/Considerations
Gas PhaseDFT (e.g., B3LYP)Calculation of Gibbs free energy of deprotonation (ΔGacid). mdpi.comIntramolecular hydrogen bonding strongly influences acidity. Substituent effects (electron-donating/withdrawing) are critical. mdpi.com
Solvated SystemsContinuum Solvation Models (e.g., COSMO-RS, PCM)Models the solvent as a continuous medium with specific dielectric properties. researchgate.net A thermodynamic cycle is used to relate gas-phase and solution energies.Often requires linear regression and parameterization for different compound classes to achieve high accuracy. nih.govresearchgate.net Can predict pKa values with a mean absolute error of less than 1 log unit in various solvents. digitellinc.com

Simulations of Vibrational Spectra and Spectroscopic Property Predictions

Computational methods are instrumental in the analysis and interpretation of vibrational spectra, such as those from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. By simulating these spectra, researchers can assign specific vibrational modes to the observed absorption bands.

The standard approach involves:

Optimizing the molecular geometry of this compound using a suitable level of theory, such as DFT with the B3LYP functional.

Calculating the harmonic vibrational frequencies at the optimized geometry. This produces a list of frequencies and their corresponding infrared and Raman intensities.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

For this compound, this analysis would predict the characteristic vibrational frequencies for its key functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical Predicted Wavenumber Range (cm-1)
Amino (-NH2)N-H Symmetric & Asymmetric Stretching3400 - 3550
N-H Scissoring1600 - 1650
Nitro (-NO2)NO2 Asymmetric Stretching1500 - 1570
NO2 Symmetric Stretching1330 - 1370
Sulfinic Acid (-SO2H)S=O Stretching1080 - 1150
S-O Stretching850 - 950
Aromatic RingC=C Stretching1450 - 1600

Note: These are typical ranges and the precise calculated values will depend on the level of theory, basis set, and the effects of intramolecular hydrogen bonding.

Methodological Advancements in Computational Studies of Organosulfur Compounds

The study of organosulfur compounds, including sulfinic acids, has benefited significantly from advancements in computational methodologies and increased computing power. nih.gov Modern computational chemistry offers a suite of tools to investigate these molecules with high accuracy. numberanalytics.com

Key areas of advancement include:

Density Functional Theory (DFT): The development of new and improved functionals allows for a more accurate description of the electronic structure and reactivity of sulfur-containing molecules, which can be challenging due to the diverse oxidation states of sulfur.

Ab Initio Methods: High-level methods, while computationally expensive, provide benchmark data for validating more efficient methods like DFT. numberanalytics.com

Modeling Non-covalent Interactions: Sophisticated methods have been developed to accurately model weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial in determining the structure and function of organosulfur compounds.

Reaction Mechanism Elucidation: Computational tools are now routinely used to explore reaction pathways, such as in biodesulfurization processes or the synthesis of sulfur-containing heterocycles. numberanalytics.commdpi.com This includes the characterization of short-lived intermediates and transition states that are difficult to observe experimentally.

Integrated Approaches: Combining computational data with experimental results (e.g., HPLC, mass spectrometry) provides a more complete understanding of the properties and behavior of organosulfur compounds, from simple molecules to complex biological systems. researchgate.netconicet.gov.ar

These advancements continue to push the boundaries of what can be studied, enabling the design of new sulfur-containing compounds with desired properties for applications in materials science and pharmaceuticals. nih.gov

Analytical Methodologies for Characterization and Detection of 2 Amino 5 Nitrobenzenesulfinic Acid

Chromatographic Separations for Isolation and Quantification.

Gas Chromatography (GC) of Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, 2-amino-5-nitrobenzenesulfinic acid is a polar, non-volatile molecule due to the presence of the amino (-NH2), nitro (-NO2), and sulfinic acid (-SO2H) functional groups. Therefore, direct analysis by GC is not feasible. To make it amenable to GC analysis, the compound must be chemically modified into a more volatile and thermally stable derivative. gcms.czcolostate.edusigmaaldrich.com This process, known as derivatization, targets the active hydrogens on the amino and sulfinic acid groups. gcms.czcolostate.edu

A multi-step derivatization strategy would likely be required for this compound. The sulfinic acid and amino groups would need to be targeted. Silylation is a common derivatization technique for compounds containing -OH, -NH2, and -SH groups, where active hydrogens are replaced by a non-polar trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. sigmaaldrich.com For the sulfinic acid group, alkylation to form a more stable and volatile ester derivative is a potential approach. Reagents like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) can be used to form methyl esters. nih.govmdpi.com Another possibility for the sulfonic acid group is the use of pentafluorobenzyl bromide (PFBBr). gcms.cznih.gov

A potential challenge in the derivatization of this compound is the presence of multiple reactive sites, which could lead to the formation of multiple derivative products, complicating the resulting chromatogram. The nitro group is generally stable under typical derivatization conditions but can be sensitive to high temperatures in the GC injection port. Therefore, careful optimization of the derivatization reaction conditions (reagent choice, reaction time, and temperature) and GC parameters (column type, temperature program) would be essential to achieve a reproducible and quantifiable analysis. sigmaaldrich.comresearchgate.net Isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is used, could be employed to improve the accuracy and precision of the quantification. nih.gov

Table 1: Potential Derivatization Reagents for GC Analysis of this compound

ReagentTarget Functional Group(s)Derivative FormedKey Considerations
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amino (-NH2), Sulfinic Acid (-SO2H)Trimethylsilyl (TMS) ether/esterCommon silylating agent, may require a catalyst for hindered groups. sigmaaldrich.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Amino (-NH2), Sulfinic Acid (-SO2H)Trimethylsilyl (TMS) ether/esterProduces volatile by-products, beneficial for clean chromatograms.
Trimethylsulfonium hydroxide (TMSH)Sulfinic Acid (-SO2H)Methyl esterCan be used for on-column derivatization. nih.govmdpi.com
Pentafluorobenzyl bromide (PFBBr)Sulfinic Acid (-SO2H)Pentafluorobenzyl esterEnhances sensitivity for electron capture detection (ECD). gcms.cznih.gov

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are well-suited for investigating the redox behavior of molecules like this compound. researchgate.netnih.gov The presence of the electroactive nitro group suggests that this compound will undergo reduction at a metallic electrode. jlu.edu.cnnih.govxmu.edu.cn The electrochemical reduction of aromatic nitro compounds has been extensively studied. jlu.edu.cnnih.gov In aqueous media, the process is often irreversible and pH-dependent. researchgate.netnih.gov The typical reduction pathway involves the initial transfer of an electron to form a nitro radical anion. This is followed by further reduction steps, ultimately leading to the formation of the corresponding hydroxylamine (B1172632) and then the amine. researchgate.netepa.gov

Furthermore, studies on the electrochemical reduction of aromatic sulfonyl chlorides have shown that sulfinic acid derivatives can be generated as intermediates. redalyc.orgresearchgate.netunesp.brresearchgate.net It is conceivable that the sulfinic acid group of this compound could also participate in electrochemical reactions, although the reduction of the nitro group is expected to be the more prominent feature. The electrochemical oxidation of the amino group is also a possibility, which would be observed as an anodic peak in the cyclic voltammogram. The stability of the generated intermediates can also be studied using techniques like spectroelectrochemistry, which combines electrochemical measurements with spectroscopic methods like UV-Vis or EPR spectroscopy. nih.gov

Table 2: Expected Electrochemical Behavior of Functional Groups in this compound

Functional GroupExpected Redox ProcessTechniqueNotes
Nitro (-NO2)ReductionCyclic VoltammetryTypically a multi-electron, multi-proton process leading to hydroxylamine and then amine. researchgate.netnih.govepa.gov
Amino (-NH2)OxidationCyclic VoltammetryPotential for oxidation to a radical cation.
Sulfinic Acid (-SO2H)Potential for reduction/oxidationCyclic VoltammetryMay be involved in more complex reaction schemes. redalyc.orgresearchgate.net

Development and Application of Selective Chemical Probes for Sulfinic Acid Moieties

The selective detection of the sulfinic acid moiety in this compound can be achieved through the use of specifically designed chemical probes. biorxiv.orgresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov While much of the research in this area has focused on the detection of sulfenic and sulfinic acids in proteins, the underlying chemical principles can be applied to small molecules as well. biorxiv.orgresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) and its derivatives are well-established probes that react selectively with sulfenic acids. nih.govresearchgate.netresearchgate.netresearchgate.netsigmaaldrich.comnih.govcancer.gov The reaction involves the nucleophilic attack of the enol form of dimedone on the electrophilic sulfur of the sulfenic acid, forming a stable thioether adduct. nih.govnih.gov While primarily used for sulfenic acids, there is some evidence that dimedone-based probes can also react with sulfinic acids, although the reactivity is generally lower. For the detection of this compound, a dimedone-based probe could potentially be used, but the selectivity would need to be carefully validated.

More recently, chemical probes with higher selectivity for sulfinic acids have been developed. Aryl-nitroso compounds have been shown to undergo a chemoselective ligation with sulfinic acids to form stable sulfonamide adducts. researchgate.netnih.gov This reaction, termed Sulfinic acid Nitroso Ligation (SNL), has been utilized to create probes like NO-Bio, which incorporates a biotin (B1667282) tag for affinity purification and detection. researchgate.netnih.gov Another class of promising probes for sulfinic acids are electrophilic diazene (B1210634) compounds. researchgate.netnih.gov These probes react with sulfinic acids to form stable adducts and can be functionalized with reporter tags such as alkynes for click chemistry, or fluorescent dyes for imaging applications. researchgate.netnih.gov

The application of these probes for the detection of this compound would involve reacting the compound with a tagged probe, followed by the detection of the resulting adduct. This could be achieved through various methods depending on the tag, including mass spectrometry, fluorescence spectroscopy, or affinity-based assays.

Table 3: Chemical Probes for the Detection of Sulfinic Acid Moieties

Probe ClassReactive MoietyReaction with Sulfinic AcidReporter Groups
Dimedone Derivatives1,3-DicarbonylForms a thioether adduct (primarily with sulfenic acids)Biotin, Fluorophores nih.govresearchgate.netresearchgate.netsigmaaldrich.com
Aryl-Nitroso CompoundsC-NitrosoForms a sulfonamide adductBiotin (e.g., NO-Bio) researchgate.netnih.gov
Electrophilic DiazenesDiazeneForms a stable sulfonamide-like adductAlkyne (for click chemistry), Fluorophores, Biotin researchgate.netnih.gov

Advanced Applications and Materials Science Contributions of 2 Amino 5 Nitrobenzenesulfinic Acid and Its Derivatives

Role as a Versatile Building Block in Complex Organic Synthesis

2-Amino-5-nitrobenzenesulfinic acid and its isomer, 2-amino-5-nitrobenzenesulfonic acid, serve as crucial starting materials and intermediates in the synthesis of a wide array of complex organic molecules. Their inherent reactivity, stemming from the presence of amino, nitro, and sulfonic acid functional groups, allows for diverse chemical transformations. These compounds are particularly valuable in the synthesis of heterocyclic compounds, which are integral to pharmaceuticals and agrochemicals. rdd.edu.iq

The amino group can be readily diazotized and subsequently coupled with various aromatic compounds to form azo dyes. unb.ca Furthermore, the amino and sulfonic acid groups can participate in condensation reactions to form more complex structures. For instance, amino acids can be converted into their corresponding hydrazides, acid chlorides, thioureas, and Schiff bases, which then act as precursors for synthesizing heterocyclic compounds like pyrazoles, pyridazines, thiazepines, and oxazepines. rdd.edu.iq

The synthesis of various heterocyclic systems often utilizes amino acids as foundational components. nih.gov For example, the reaction of sulfonyl chloride derivatives with amino acids can lead to the formation of amides, which can be further cyclized to produce quinazolinone derivatives. These quinazolinones can then be transformed into more complex fused heterocyclic systems like triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones through reactions with various reagents. nih.gov

Precursors in the Synthesis of Functional Dyes and Pigments

2-Amino-5-nitrobenzenesulfonic acid is a well-established precursor in the manufacturing of a variety of functional dyes and pigments. dyestuffintermediates.com Its primary application lies in the production of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting aromatic rings. unb.ca The synthesis of these dyes typically involves the diazotization of the amino group on the 2-amino-5-nitrobenzenesulfonic acid molecule, followed by a coupling reaction with a suitable aromatic compound. unb.ca

This versatile intermediate is used to produce a wide spectrum of colors, including various shades of yellow, red, orange, brown, and blue. unb.ca A number of specific dyes are synthesized from 2-amino-5-nitrobenzenesulfonic acid, including C.I. Mordant Orange 15, C.I. Acid Black 66, and several direct and acid dyes. dyestuffintermediates.com For example, the synthesis of Direct Blue 29 involves the diazotization of 2-amino-5-nitrobenzenesulfonic acid and subsequent coupling with 2-amino-4-methylanisole, followed by another diazotization and coupling step. dyestuffintermediates.com Similarly, Direct Blue 43 is produced by the diazotization of 2-amino-5-nitrobenzenesulfonic acid and its coupling with 7-amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions. dyestuffintermediates.com

Derivatives of this compound, such as 2-amino-5-nitro-benzene-1-sulfonic acid fluoride, are also important intermediates in the synthesis of azo dyes. google.com Furthermore, related compounds like 2-aminophenol-4-sulfonic acid are used to create metallized dyes by coupling with various naphthol and phenol (B47542) derivatives to form an ortho, ortho'-dihydroxy-azo combination that can chelate with metal ions. njit.edu

Table 1: Examples of Dyes Synthesized from 2-Amino-5-nitrobenzenesulfonic Acid

Dye NameSynthesis Method
Direct Blue 29 Diazotization of 2-amino-5-nitrobenzenesulfonic acid, coupling with 2-amino-4-methylanisole, followed by a second diazotization and coupling. dyestuffintermediates.com
Direct Blue 43 Diazotization of 2-amino-5-nitrobenzenesulfonic acid and coupling with 7-amino-4-hydroxynaphthalene-2-sulfonic acid in acidic conditions. dyestuffintermediates.com
Direct Blue 54 Diazotization of 2-amino-5-nitrobenzenesulfonic acid and coupling with 5-aminonaphthalene-2-sulfonic acid and 8-aminonaphthalene-2-sulfonic acid. dyestuffintermediates.com
Mordant Orange 15 Diazotization of 2-amino-5-nitrobenzenesulfonic acid and coupling with 2-hydroxybenzoic acid. dyestuffintermediates.com

Intermediates in the Development of Agrochemicals

The structural motifs present in this compound and its derivatives are valuable in the development of agrochemicals. Heterocyclic compounds, which can be synthesized from these precursors, have shown a wide range of biological activities, making them suitable candidates for new pesticides and other crop protection agents. rdd.edu.iq

While direct examples of agrochemicals derived from this compound are not extensively detailed in the provided search results, the synthesis of various heterocyclic compounds from amino acid-derived precursors is a well-established route to bioactive molecules. rdd.edu.iq For instance, the synthesis of pyrazoles, pyridazines, thiazepines, and oxazepines often starts from amino acids, which share functional similarities with this compound. rdd.edu.iq

Furthermore, related nitroaromatic compounds are known intermediates in agrochemical synthesis. For example, 2-methyl-5-nitrobenzenesulfonic acid is a precursor for 2-carboxy-5-nitrobenzenesulfonic acid, an intermediate used in the synthesis of active compounds for crop protection. google.com The synthesis of 2-amino-5(6)-(4-aminophenyl)benzimidazole derivatives, which may have biological activity, involves the reaction of 2-nitro-4-thiocyanatoaniline (B119080) with 4-nitrochlorobenzene. researchgate.net These examples highlight the potential of nitroaniline derivatives in the agrochemical industry.

Contributions to Optoelectronic and Photonic Materials

Derivatives of this compound exhibit properties that make them promising candidates for applications in optoelectronic and photonic materials. These applications stem from their potential for non-linear optical (NLO) activity and their use as dopants in conducting polymer systems.

Design and Synthesis of Non-Linear Optical (NLO) Materials

Organic molecules with significant NLO properties are of great interest for applications in optoelectronics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is influenced by its electronic structure. Compounds with donor-π-acceptor motifs often exhibit enhanced NLO properties.

Derivatives of azobenzene, which can be synthesized from precursors like this compound, have been studied for their NLO properties. nih.gov The introduction of electron-donating groups, such as amino groups, and extending the π-conjugation of the system can significantly increase the two-photon absorption cross-section, a key parameter for NLO applications. nih.gov For instance, the first hyperpolarizability (a measure of NLO activity) of some benzophenone (B1666685) derivatives has been shown to be significant, suggesting their potential for second harmonic generation. scihorizon.com Theoretical studies on non-fullerene acceptor-based compounds have also shown that modifying acceptor moieties can tune the NLO response. nih.gov

Application as Dopants in Conducting Polymer Systems

Conducting polymers, also known as synthetic metals, have gained significant attention due to their high electrical conductivity. nih.gov The conductivity of these polymers can be dramatically increased through a process called doping, which involves the partial oxidation or reduction of the polymer backbone. researchgate.net

Sulfonated compounds, including derivatives of this compound, can act as dopants for conducting polymers like polyaniline (PAn) and polypyrrole (PPy). nih.govresearchgate.net For example, poly(2-methoxyaniline-5-sulfonic acid) (PMAS), a self-doped conducting polymer, can also function as a dopant for PAn, resulting in a nanocomposite with enhanced electrical conductivity and stability. researchgate.net The sulfonic acid groups on the dopant molecule can improve the processability and stability of the conducting polymer. The use of dopants like poly(styrene sulfonic acid) (PSS) can lead to stable dispersions of conducting polymers with high electrical conductivity. mdpi.com

Functionality in Chemical Catalysis as Acid Catalysts or Ligands

The functional groups present in this compound and its derivatives suggest their potential application in chemical catalysis, either as acid catalysts or as ligands for metal catalysts. The sulfonic acid group is a strong Brønsted acid and can be utilized in acid-catalyzed reactions.

While the direct use of this compound as a catalyst is not explicitly detailed in the provided search results, the use of organic sulfonic acids as catalysts is a well-established principle in organic synthesis. google.com For example, p-toluenesulfonic acid is a common acid catalyst. google.com

Furthermore, the amino group and the aromatic ring system can coordinate with metal centers, making these compounds potential ligands in transition metal catalysis. The ability to modify the electronic properties of the ligand by changing substituents on the aromatic ring allows for the fine-tuning of the catalyst's activity and selectivity.

Q & A

How can researchers optimize the synthesis of 2-amino-5-nitrobenzenesulfinic acid while minimizing byproducts?

Answer:
The synthesis typically involves sulfonation of p-nitroaniline or ammoniation of 2-chloro-5-nitrobenzenesulfonic acid . Key parameters include:

  • Reagent selection : Chloramine-T and sodium hydroxide are critical for achieving high yields; their molar ratios should be optimized to avoid over-sulfonation .
  • Solvent systems : Acetonitrile-water mixtures improve solubility of intermediates, but pH control (via aqueous phosphate buffer) is essential to stabilize reactive intermediates .
  • Purification : Use solid-phase extraction (SPE) with C18 cartridges to isolate the sulfinic acid derivative from unreacted starting materials. Monitor purity via TLC (Rf ≈ 0.3–0.4 in ethyl acetate/hexane, 1:1) .

What analytical methods are most reliable for assessing the purity of this compound?

Answer:

  • HPLC : Use a reverse-phase C18 column with UV detection at 254 nm. A retention time of ~8.5 min (mobile phase: 0.1% TFA in water/acetonitrile, 70:30) ensures separation from nitroaromatic byproducts .
  • Titration : Quantify residual sulfonic acid impurities via potentiometric titration with NaOH, as the sulfinic acid group has distinct pKa values (≈1.5–2.5 for sulfinic vs. ≈−3 for sulfonic acids) .
  • Spectroscopy : UV-Vis absorbance at 320 nm (ε ≈ 4500 M⁻¹cm⁻¹) correlates with concentration in aqueous buffers .

How should this compound be stored to prevent degradation?

Answer:

  • Storage conditions : Store at 2–8°C in airtight, amber vials under nitrogen to prevent aerial oxidation of the sulfinic acid group to sulfonic acid .
  • Solubility considerations : Prepare stock solutions in degassed DMSO or phosphate buffer (pH 6–7) to minimize hydrolysis. Avoid prolonged exposure to light, as nitro groups are photolabile .

What mechanistic insights guide the derivatization of this compound for dye intermediates?

Answer:

  • Acetylation : React with acetic anhydride in pyridine to form 5-acetamido-2-aminobenzenesulfonic acid, a precursor for Acid Blue 117. Monitor reaction completion via FT-IR (disappearance of -NH2 stretch at 3400 cm⁻¹) .
  • Diazotization : Use NaNO2/HCl at 0–5°C to generate diazonium salts for coupling with phenols or amines. Excess nitrous acid can be quenched with sulfamic acid to avoid side reactions .

How can researchers mitigate oxidation of the sulfinic acid group during experimental workflows?

Answer:

  • Antioxidants : Add 1–2 mM sodium thiosulfate to reaction buffers to scavenge free radicals .
  • Inert atmosphere : Conduct reactions under argon/glovebox conditions for oxygen-sensitive steps (e.g., ammoniation) .
  • Real-time monitoring : Use cyclic voltammetry to detect oxidation potentials (Epa ≈ +0.6 V vs. Ag/AgCl) and adjust conditions dynamically .

How to resolve contradictions in reported synthesis routes for this compound?

Answer:

  • Literature comparison : Cross-validate methods from Ashford’s (sulfonation route) and alternative protocols (Chloramine-T route) by replicating under controlled conditions.
  • Byproduct analysis : Use LC-MS to identify differences in impurity profiles (e.g., sulfonic acid vs. nitroso derivatives). Adjust reaction time/temperature to suppress dominant byproducts .

What strategies enable selective functionalization of this compound for targeted applications?

Answer:

  • Protection-deprotection : Temporarily protect the amino group with Boc anhydride to direct sulfinic acid reactivity toward electrophiles. Deprotect with TFA/water (95:5) post-functionalization .
  • Cross-coupling : Employ Suzuki-Miyaura reactions with Pd(OAc)₂/XPhos catalysts to introduce aryl groups at the nitro-substituted position. Optimize ligand ratios to prevent catalyst poisoning by the sulfinic acid .

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